molecular formula C24H24N6O3 B12530444 Acetic acid, 2-[4-(acetylamino)phenyl]-1-[4-[2-[4-(acetylamino)phenyl]diazenyl]phenyl]hydrazide CAS No. 864849-95-6

Acetic acid, 2-[4-(acetylamino)phenyl]-1-[4-[2-[4-(acetylamino)phenyl]diazenyl]phenyl]hydrazide

Cat. No.: B12530444
CAS No.: 864849-95-6
M. Wt: 444.5 g/mol
InChI Key: FQQADGWQOIOLBV-UHFFFAOYSA-N
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Description

Acetic acid, 2-[4-(acetylamino)phenyl]-1-[4-[2-[4-(acetylamino)phenyl]diazenyl]phenyl]hydrazide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple acetylamino and phenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2-[4-(acetylamino)phenyl]-1-[4-[2-[4-(acetylamino)phenyl]diazenyl]phenyl]hydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-acetylaminophenylhydrazine with 4-nitrophenylhydrazine under controlled conditions to form the diazenyl intermediate. This intermediate is then subjected to further reactions with acetic anhydride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process typically includes the purification of intermediates and the final product through techniques such as recrystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2-[4-(acetylamino)phenyl]-1-[4-[2-[4-(acetylamino)phenyl]diazenyl]phenyl]hydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can convert the diazenyl groups into amines.

    Substitution: The acetylamino groups can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Acetic acid, 2-[4-(acetylamino)phenyl]-1-[4-[2-[4-(acetylamino)phenyl]diazenyl]phenyl]hydrazide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of acetic acid, 2-[4-(acetylamino)phenyl]-1-[4-[2-[4-(acetylamino)phenyl]diazenyl]phenyl]hydrazide involves its interaction with specific molecular targets and pathways. The compound’s diazenyl groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions may result in the modulation of enzymatic activities and the disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid, 2-phenylethyl ester: Similar in structure but lacks the diazenyl and acetylamino groups.

    Acetic acid, 2-(4-acetylamino-6-methyl-(1,3,5)triazine-2-yl)-phenyl ester: Contains a triazine ring instead of the diazenyl group.

    2-Acetylamino-3-(4-hydroxy-phenyl)-propionic acid: Similar acetylamino group but different overall structure.

Uniqueness

The uniqueness of acetic acid, 2-[4-(acetylamino)phenyl]-1-[4-[2-[4-(acetylamino)phenyl]diazenyl]phenyl]hydrazide lies in its complex structure, which imparts distinct chemical and biological properties

Properties

CAS No.

864849-95-6

Molecular Formula

C24H24N6O3

Molecular Weight

444.5 g/mol

IUPAC Name

N-[4-[2-[4-[(4-acetamidophenyl)diazenyl]phenyl]-2-acetylhydrazinyl]phenyl]acetamide

InChI

InChI=1S/C24H24N6O3/c1-16(31)25-19-4-8-21(9-5-19)27-28-22-12-14-24(15-13-22)30(18(3)33)29-23-10-6-20(7-11-23)26-17(2)32/h4-15,29H,1-3H3,(H,25,31)(H,26,32)

InChI Key

FQQADGWQOIOLBV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NN(C2=CC=C(C=C2)N=NC3=CC=C(C=C3)NC(=O)C)C(=O)C

Origin of Product

United States

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